3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid 3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1000931-22-5
VCID: VC8033559
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-12(5-8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

CAS No.: 1000931-22-5

Cat. No.: VC8033559

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid - 1000931-22-5

Specification

CAS No. 1000931-22-5
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-12(5-8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key FCPFWYVZQPABSN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Identification

The compound’s systematic IUPAC name is 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, reflecting its bicyclic core and Boc-protected amine . Key identifiers include:

PropertyValueSource
CAS Registry Number1427460-12-5
Molecular FormulaC12H19NO4\text{C}_{12}\text{H}_{19}\text{NO}_4
Molecular Weight241.28 g/mol
SMILESCC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)O
InChIKeyFCPFWYVZQPABSN-UHFFFAOYSA-N

The bicyclo[3.1.1]heptane system imposes significant steric constraints, limiting conformational flexibility and making it a valuable scaffold for designing rigid peptides .

Spectral Characteristics

While explicit spectral data (e.g., NMR, IR) for this compound is limited in publicly available literature, analogous azabicyclo compounds exhibit distinct signals attributable to their constrained frameworks. For example, the Boc group typically shows strong carbonyl stretching vibrations near 1700 cm1^{-1} in IR spectra .

Synthesis and Manufacturing

Retrosynthetic Strategy

A scalable synthesis of related 3-azabicyclo[3.1.1]heptane derivatives was reported by Thieme Connect , employing symmetry-based disconnections to simplify intermediate formation. The strategy involves:

  • Cyclization: Formation of the bicyclic core via intramolecular aldol condensation or Diels-Alder reactions.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to shield the amine during subsequent reactions .

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis steps to install the carboxylic acid moiety .

This approach emphasizes efficiency and scalability, critical for pharmaceutical applications .

Key Synthetic Challenges

  • Steric Hindrance: The bicyclic structure complicates reagent access to reactive sites, necessitating optimized reaction conditions .

  • Regioselectivity: Ensuring proper functionalization at the 1-position requires careful catalyst selection .

Applications in Medicinal Chemistry

Peptidomimetic Design

The compound’s rigid structure mimics natural peptide backbones while resisting enzymatic degradation. This property is exploited in:

  • Antiviral Agents: Conformationally constrained peptides targeting viral proteases .

  • Neurological Therapeutics: Enhanced blood-brain barrier penetration due to reduced polarity .

Drug Candidate Optimization

Incorporating this bicyclic scaffold into lead compounds improves:

  • Binding Affinity: Preorganized geometry reduces entropy penalties upon target interaction .

  • Metabolic Stability: Resistance to cytochrome P450-mediated oxidation .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats .

  • Ventilation: Use in a fume hood to avoid inhalation .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
3,5-Methanonipecotic Acid C7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2141.17Unprotected amine, smaller framework
5-(Propan-2-yl) DerivativeC15H25NO4\text{C}_{15}\text{H}_{25}\text{NO}_4283.36Increased hydrophobicity

The Boc-protected derivative discussed here offers superior stability compared to its unprotected counterpart, facilitating storage and handling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator